molecular formula C22H23N3O3 B11699890 N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-3-hydroxynaphthalene-2-carbohydrazide

N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-3-hydroxynaphthalene-2-carbohydrazide

Cat. No.: B11699890
M. Wt: 377.4 g/mol
InChI Key: SYNAZAXVLZVHFY-OEAKJJBVSA-N
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Description

N’-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-3-hydroxynaphthalene-2-carbohydrazide is a complex organic compound known for its unique chemical structure and properties This compound is part of the hydrazone family, which is characterized by the presence of a hydrazone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-3-hydroxynaphthalene-2-carbohydrazide typically involves the condensation reaction between 4-(diethylamino)-2-hydroxybenzaldehyde and 3-hydroxynaphthalene-2-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-3-hydroxynaphthalene-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the diethylamino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and amines (NH₂R) can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N’-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-3-hydroxynaphthalene-2-carbohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-3-hydroxynaphthalene-2-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the active site of the enzyme .

Comparison with Similar Compounds

Similar Compounds

  • N’-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-3-(2-thienyl)-1H-pyrazole-4-carbohydrazide
  • N’-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-3-[4-(octyloxy)phenyl]-1H-pyrazole-5-carbohydrazide

Uniqueness

N’-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-3-hydroxynaphthalene-2-carbohydrazide stands out due to its unique combination of a diethylamino group and a naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific interactions with biological molecules and in the development of specialized dyes and pigments .

Properties

Molecular Formula

C22H23N3O3

Molecular Weight

377.4 g/mol

IUPAC Name

N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]-3-hydroxynaphthalene-2-carboxamide

InChI

InChI=1S/C22H23N3O3/c1-3-25(4-2)18-10-9-17(20(26)13-18)14-23-24-22(28)19-11-15-7-5-6-8-16(15)12-21(19)27/h5-14,26-27H,3-4H2,1-2H3,(H,24,28)/b23-14+

InChI Key

SYNAZAXVLZVHFY-OEAKJJBVSA-N

Isomeric SMILES

CCN(CC)C1=CC(=C(C=C1)/C=N/NC(=O)C2=CC3=CC=CC=C3C=C2O)O

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=NNC(=O)C2=CC3=CC=CC=C3C=C2O)O

Origin of Product

United States

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